N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
“N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide” is a compound that has been studied for its potential inhibitory effects on clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL . It mediates proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways, and other possible targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 430.5 g/mol . It has a computed XLogP3-AA of 2.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 5 .Mechanism of Action
- NAD+ (nicotinamide adenine dinucleotide) plays a pivotal role in various biological processes, including metabolism and aging. Activation of NAMPT is an attractive therapeutic strategy for treating a diverse array of diseases .
- Elevated NAD+ levels impact cellular processes such as energy production, DNA repair, and gene expression. This compound’s action may influence these pathways .
Target of Action
Mode of Action
- interacts with NAMPT, leading to increased NAD+ levels.
Biochemical Pathways
- The affected pathways include:
- By inhibiting NAMPT, this compound disrupts NAD+ production. NAD+ serves as a cofactor for sirtuins, which regulate cellular homeostasis, stress response, and longevity. NAD+ is essential for PARP-mediated DNA repair. NAD+ supports mitochondrial respiration and ATP synthesis .
Pharmacokinetics
- The compound is absorbed after administration. It likely distributes to tissues with high NAMPT expression. Metabolized by liver enzymes. Eliminated primarily via urine.
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrazole derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that pyrazole derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrazole derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrazole derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
It is known that pyrazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-21-11-14(10-20-21)15-5-4-12(7-18-15)8-19-16(22)13-3-2-6-17-9-13/h2-7,9-11H,8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRRDNPNKZPSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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